3,4-二甲基-1-己烯

描述

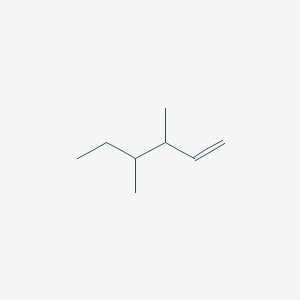

“3,4-Dimethyl-1-hexene” is an organic compound with the molecular formula C8H16 . It has a molecular weight of 112.2126 . The IUPAC Standard InChI for this compound is InChI=1S/C8H16/c1-5-7(3)8(4)6-2/h5,7-8H,1,6H2,2-4H3 .

Molecular Structure Analysis

The molecular structure of “3,4-Dimethyl-1-hexene” can be viewed as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms in the molecule .

Physical And Chemical Properties Analysis

“3,4-Dimethyl-1-hexene” has a density of 0.7±0.1 g/cm3, a boiling point of 112.0±0.0 °C at 760 mmHg, and a vapour pressure of 26.1±0.1 mmHg at 25°C . It has an enthalpy of vaporization of 33.6±0.8 kJ/mol and a flash point of 10.7±10.3 °C . The index of refraction is 1.410 .

科学研究应用

Chemical Structure and Properties

“3,4-Dimethyl-1-hexene” is a chemical compound with the formula C8H16 . It has a molecular weight of 112.2126 . The structure of this compound can be viewed using Java or Javascript .

Electrophilic Addition to Alkenes

“3,4-Dimethyl-1-hexene” is an alkene, and alkenes are known to undergo electrophilic addition reactions . For example, the addition of a haloacid such as HBr to an isolated alkene is a type of electrophilic reaction . This reaction involves the π electrons of the alkene acting as a base and extracting the acidic proton of HBr .

Thermodynamic Property Data

The National Institute of Standards and Technology (NIST) provides critically evaluated thermodynamic property data for pure compounds like "3,4-Dimethyl-1-hexene" . These data can be used in various scientific research applications.

Separation Techniques

“3,4-Dimethyl-1-hexene” can be separated using techniques such as High-Performance Liquid Chromatography (HPLC) . This can be useful in various analytical chemistry applications.

Sample Preparation Systems

“3,4-Dimethyl-1-hexene” can be used in sample preparation systems for Inductively Coupled Plasma (ICP), Atomic Absorption (AA), and X-Ray Fluorescence (XRF) analysis . These techniques are widely used in the field of analytical chemistry for the detection and quantification of elements.

安全和危害

作用机制

Target of Action

3,4-Dimethyl-1-hexene is a type of alkene, a class of hydrocarbons that contain a carbon-carbon double bond . The primary targets of alkenes are electrophiles, which are species that are attracted to electron-rich regions and can accept an electron pair .

Mode of Action

The mode of action of 3,4-Dimethyl-1-hexene involves electrophilic addition, a common reaction of alkenes . In this process, the π electrons of the alkene act as a base and interact with an electrophile, such as a proton from an acid . This interaction results in the formation of a new bond to the electrophile and a carbocation, a positively charged carbon atom . The carbocation then reacts with a nucleophile, forming a new bond .

Biochemical Pathways

The electrophilic addition of 3,4-Dimethyl-1-hexene can lead to various products depending on the electrophile and nucleophile involved . These products can participate in further reactions, affecting various biochemical pathways.

Pharmacokinetics

Like other small hydrocarbons, it is likely to be absorbed through inhalation or skin contact, distributed throughout the body, metabolized primarily in the liver, and excreted via exhalation or in the urine .

Result of Action

The electrophilic addition reaction it undergoes can lead to the formation of various products, which can have different effects depending on their structure and the biological context .

Disclaimer: Always refer to appropriate safety data sheets and consult with experts when handling this compound .

属性

IUPAC Name |

3,4-dimethylhex-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-5-7(3)8(4)6-2/h5,7-8H,1,6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWWRMMIWAOBBFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30871260 | |

| Record name | 3,4-Dimethylhex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [ChemSampCo MSDS] | |

| Record name | 3,4-Dimethyl-1-hexene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10183 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

3,4-Dimethyl-1-hexene | |

CAS RN |

16745-94-1 | |

| Record name | 3,4-Dimethyl-1-hexene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016745941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dimethyl-1-hexene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102775 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dimethylhex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hexene, 3,4-dimethyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can 3,4-Dimethyl-1-hexene be used to identify specific fungal infections in apples?

A1: Yes, research suggests that 3,4-Dimethyl-1-hexene can be a potential biomarker for certain fungal infections in apples. Studies using Gas Chromatography-Mass Spectrometry (GC/MS) have shown that this VOC is specifically emitted by McIntosh apples infected with Penicillium expansum []. This suggests its potential use in early disease detection strategies.

Q2: How does the presence of 3,4-Dimethyl-1-hexene vary between different apple cultivars?

A2: Research indicates that the presence and abundance of 3,4-Dimethyl-1-hexene as a volatile metabolite can vary between apple cultivars. While it was identified as a specific marker for Penicillium expansum infection in McIntosh apples [], it was also detected, alongside other VOCs, in both Cortland and Empire apple cultivars infected with a different fungus, Mucor piriformis [, ]. This highlights the complex interplay between fungal pathogens and apple varieties in producing specific volatile profiles.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。